![molecular formula C18H15BrN2O3S2 B12115811 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[73003,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione est un composé organique complexe caractérisé par sa structure spiro unique. Le composé présente un groupe bromophényle et une liaison spiro impliquant un squelette dithia-diazatricyclo.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à former la liaison spiro par des réactions de cyclisation. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour faciliter la formation du produit souhaité. Par exemple, les réactions catalysées par le palladium sont fréquemment utilisées pour réaliser une arylation régiosélective .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie, peut améliorer l’efficacité du processus de production. L’optimisation des paramètres réactionnels, notamment la température, la pression et le temps de réaction, est cruciale pour la synthèse à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation, ce qui peut modifier ses propriétés chimiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, conduisant à la formation de nouveaux dérivés.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution, où l’atome de brome est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles, notamment la température, le solvant et le pH, sont optimisées en fonction de la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des composés à un état d’oxydation plus élevé, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés.
Applications de recherche scientifique
La 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour synthétiser des molécules organiques complexes. Sa structure unique le rend précieux pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, le composé peut être utilisé pour étudier les interactions entre les petites molécules et les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine : Les propriétés thérapeutiques potentielles du composé sont explorées en chimie médicinale. Il peut servir de composé principal pour développer de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Dans les applications industrielles, le composé peut être utilisé comme intermédiaire dans la synthèse de matériaux avancés, tels que les polymères et les produits chimiques de spécialité.
Applications De Recherche Scientifique
11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et des caractéristiques structurelles du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 11-(4-bromophényl)-8-(3-nitrophényl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-ène-5,10,12-trione
- 2-{4-[11-(4-bromophényl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodéc-3(7)-en-8-yl]-2-méthoxyphénoxy}-N-(4-méthylphényl)acétamide
Unicité
L’unicité de la 11-(4-bromophényl)spiro[2,6-dithia-4,11-diazatricyclo[73003,7]dodéc-3(7)-ène-8,1’-cyclopentane]-5,10,12-trione réside dans sa structure spiro et dans la présence de squelettes dithia et diazatricyclo.
Propriétés
Formule moléculaire |
C18H15BrN2O3S2 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-9-3-5-10(6-4-9)21-15(22)11-12(16(21)23)25-14-13(26-17(24)20-14)18(11)7-1-2-8-18/h3-6,11-12H,1-2,7-8H2,(H,20,24) |
Clé InChI |
DKPJKZISWINIBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


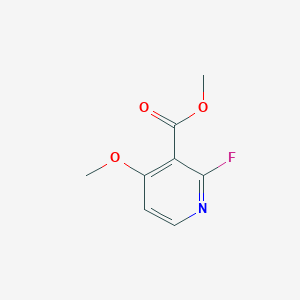

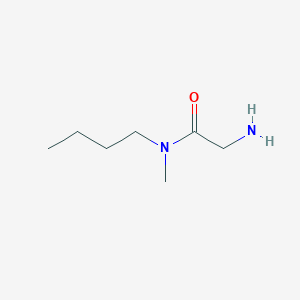
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
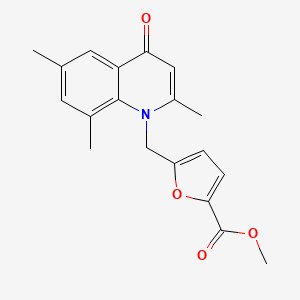
![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
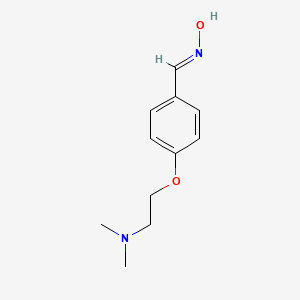
![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)


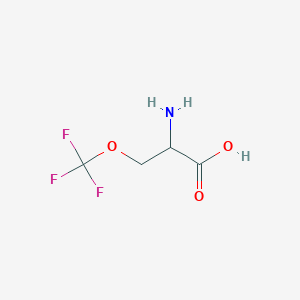
amine](/img/structure/B12115813.png)
